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Compound of Interest

Compound Name: Perfluoropentacene

Cat. No.: B8735957

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
fabrication and characterization of CMOS-like inverters utilizing the n-type organic
semiconductor, perfluoropentacene (PFP), in conjunction with the p-type organic
semiconductor, pentacene.

Perfluoropentacene (C22F14) is a planar, crystalline organic material that serves as a robust n-
type semiconductor due to the fluorination of pentacene, which lowers its HOMO energy levels
and facilitates electron injection.[1] Its structural compatibility with pentacene, a well-known p-
type semiconductor with high hole mobility, allows for the creation of efficient organic p-n
junctions and complementary logic circuits.[2][3]

Data Presentation: Performance Metrics

The performance of perfluoropentacene-based CMOS-like inverters is summarized in the
table below. These values are compiled from various reports and represent typical device
performance.
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Parameter Symbol Value Unit Notes

PFP (n-channel)

Performance
Dependent on
fabrication
Electron Mobility  pe 0.11-0.22 cm?/(V-s) conditions and
device
architecture.[3][4]
Indicates good
On/Off Current o
) lon/loff >10% - switching
Ratio ]
behavior.[4]
Pentacene (p-
channel)
Performance
High mobility
- contributes to
Hole Mobility ph >1 cma/(V:s) )
good inverter
performance.[2]
On/Off Current
_ lon/loff > 10° -
Ratio
CMOS-like
Inverter
Performance
Demonstrates
] effective signal
Voltage Gain Av up to 45 VIV ) ]
inversion and
amplification.[4]
Operating
Supply Voltage VDD 10 - 40 Y voltage range for
typical devices.
Switching For symmetric
Vth ~VDD/2 \% ]
Threshold inverters.
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Experimental Protocols

Detailed methodologies for the fabrication and characterization of top-contact, bottom-gate
perfluoropentacene/pentacene CMOS-like inverters are provided below.

Substrate Preparation and Cleaning

A thorough cleaning of the substrate is crucial for high-performance organic electronic devices.
o Materials:

o Highly p-doped Silicon wafers with a 300 nm thermally grown SiOz layer (serves as the
gate dielectric and substrate).

o Acetone (semiconductor grade).
o Isopropyl alcohol (IPA, semiconductor grade).
o Deionized (DI) water (18 MQ-cm).

o Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2032). (Caution: Piranha
solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with
appropriate personal protective equipment).

o Octadecyltrichlorosilane (OTS) solution (0.5% in a 1:4 v/v mixture of chloroform and
hexane).

e Protocol:

Cut the Si/SiO2 wafer into the desired substrate size.

[¢]

Place the substrates in a beaker and sonicate for 15 minutes each in acetone, then IPA,

[¢]

and finally DI water.[3]

[¢]

Dry the substrates with a stream of dry nitrogen (N2).

For surface hydroxylation, immerse the substrates in a freshly prepared piranha solution

[e]

for 30 minutes.[3]
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o Rinse the substrates thoroughly with DI water and dry with N2.

o For a hydrophobic surface treatment to improve the morphology of the organic
semiconductor films, immerse the cleaned and dried substrates in the OTS solution for 30
minutes.[3]

o Rinse the OTS-treated substrates with chloroform and hexane, then dry with Na.

o Store the cleaned substrates in a clean, dry environment before use.

Fabrication of the CMOS-like Inverter

This protocol describes the fabrication of separate p-type (pentacene) and n-type
(perfluoropentacene) thin-film transistors (TFTs) on the same substrate to form a CMOS-like
inverter. This is achieved using shadow masks to define the areas for each semiconductor and
the source-drain electrodes.

o Materials and Equipment:

o Cleaned Si/SiO:z substrates.

o Pentacene powder (99.9% purity).

o Perfluoropentacene powder (99.9% purity).

o Gold (Au) pellets or wire (99.99% purity).

o High-vacuum thermal evaporator system (< 10~ Torr).

o Shadow masks for defining semiconductor and electrode patterns.

o Quartz crystal microbalance (QCM) for monitoring deposition thickness and rate.
» Protocol:

o Mount the cleaned substrates and the shadow masks in the thermal evaporator.

o Load pentacene, perfluoropentacene, and gold into separate evaporation boats.
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[e]

Evacuate the chamber to a base pressure of < 10° Torr.

o

Pentacene Deposition (p-channel TFT):
» Position the shadow mask for the p-channel region over the substrate.

» Heat the pentacene source and deposit a 50 nm thick film at a rate of 0.1-0.2 A/s. The
substrate should be held at room temperature.

[¢]

Perfluoropentacene Deposition (n-channel TFT):
» Without breaking the vacuum, switch the shadow mask to expose the n-channel region.

» Heat the perfluoropentacene source and deposit a 50 nm thick film at a similar
deposition rate.

o

Source-Drain Electrode Deposition:

» Position the shadow mask for the source and drain electrodes over both the pentacene
and perfluoropentacene regions.

= Deposit a 50 nm thick layer of gold at a rate of 0.5 A/s to define the top-contact source
and drain electrodes for both the p-channel and n-channel transistors.

o Vent the chamber and carefully remove the substrates.

Electrical Characterization

The electrical characteristics of the individual TFTs and the complete inverter circuit are
measured using a semiconductor parameter analyzer in a probe station.

e Equipment:
o Probe station with micro-manipulators.
o Semiconductor parameter analyzer (e.g., Keysight B1500A or similar).

e Protocol for Individual Transistors (p-channel and n-channel):
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o Place the substrate on the probe station chuck.
o Contact the source, drain, and gate electrodes of a single transistor with the probe tips.
o OQutput Characteristics (Id-Vd):

» For the p-channel (pentacene) TFT, sweep the drain-source voltage (Vd) from 0 V to -40
V in steps, for different gate-source voltages (Vg) from 0 V to -40 V in steps of -10 V.

» For the n-channel (PFP) TFT, sweep Vd from 0 V to 40 V, for Vg from 0 V to 40 V in
steps of 10 V.

o Transfer Characteristics (Id-VQg):
» For the p-channel TFT, set a constant Vd of -40 V and sweep Vg from 20 V to -40 V.

» For the n-channel TFT, set a constant VVd of 40 V and sweep Vg from -20 V to 40 V.

» Protocol for the CMOS-like Inverter:
o Connect the source of the p-channel TFT to the supply voltage (VDD).
o Connect the source of the n-channel TFT to ground (GND).
o Connect the gates of both transistors together to form the input (Vin).
o Connect the drains of both transistors together to form the output (Vout).
o Apply a VDD (e.g., 40 V).
o Sweep the input voltage (Vin) from 0 V to VDD and measure the output voltage (Vout).

o The voltage gain (Av) is calculated as the derivative of the transfer curve (-dVout/dVin) at

the switching threshold.

Visualizations
Device Structure and Inverter Circuit
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Caption: CMOS-like inverter circuit diagram.
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Caption: Fabrication and characterization workflow.
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Caption: Logical operation of the CMOS-like inverter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8735957#cmos-like-inverters-using-
perfluoropentacene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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